4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Under Microwave Irradiation
A study by Abdalha et al. (2011) describes the synthesis of various tetrahydrobenzothieno derivatives, including tetrahydrobenzothienopyrimidine derivatives, under microwave irradiation. This process involves the reaction of 2-Phenyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one with primary and secondary amines, leading to various derivatives (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Dibenz[b,e]oxepinalkanoic Acids
Martin et al. (1984) synthesized and evaluated derivatives of dibenz[b,e]oxepinalkanoic acids, including compounds structurally related to the given chemical. They investigated their anti-inflammatory and analgesic properties (Martin, Setescak, Spaulding, & Helsley, 1984).
Substituted Derivatives Synthesis
Sauter and Deinhammer (1973) worked on synthesizing 2-Mercapto-thieno[2,3—d]pyrimidin-4(3H)-on-Derivatives, including reactions of esters or amides of corresponding 2-amino-thiophene-3-carboxylic acids (Sauter & Deinhammer, 1973).
Biological and Medicinal Applications
Potential Antimicrobial Agents
Soliman et al. (2009) synthesized derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine as potential antimicrobial agents. They found specific compounds showing activity against C. albicans and S. aureus (Soliman, Habib, El-Tombary, El‐Hawash, & Shaaban, 2009).
Antagonists for Osteoporosis Treatment
A study by Coleman et al. (2004) identified potent and selective antagonists of the αvβ3 receptor. These compounds showed potential for the treatment of osteoporosis, highlighting the therapeutic applications of related chemical structures (Coleman et al., 2004).
Antitumor and Antibacterial Agents
Hafez, Alsalamah, and El-Gazzar (2017) synthesized novel thieno[3,2-d]pyrimidine derivatives with significant antitumor and antibacterial properties, showing the potential of these derivatives in medicinal chemistry (Hafez, Alsalamah, & El-Gazzar, 2017).
Safety and Hazards
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c17-11(18)6-3-7-19-13-12-9-4-1-2-5-10(9)20-14(12)16-8-15-13/h8H,1-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNTZRJVXCOHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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